ITH12575

Beschreibung

Eigenschaften

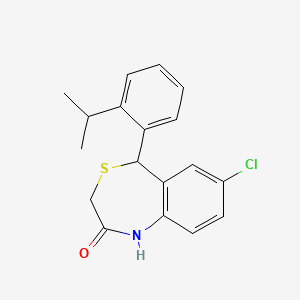

IUPAC Name |

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMUJSJZBYAAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ITH12575: A Technical Guide to its Neuroprotective Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITH12575 is a synthetic small molecule that has demonstrated significant neuroprotective properties in preclinical studies. As a derivative of the known mitochondrial sodium-calcium exchanger (NCLX) inhibitor CGP37157, this compound exerts its primary mechanism of action through the modulation of intracellular calcium homeostasis. This technical guide provides an in-depth overview of the core mechanism of action of this compound in neurons, presenting available quantitative data, detailed experimental protocols for neuroprotection assays, and visualizations of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of the Mitochondrial Sodium-Calcium Exchanger (NCLX)

The principal target of this compound in neurons is the mitochondrial sodium-calcium exchanger (NCLX), a key protein responsible for extruding calcium ions (Ca2+) from the mitochondrial matrix in exchange for sodium ions (Na+).[1][2] In pathological conditions such as excitotoxicity, which is a common feature of neurodegenerative diseases and stroke, excessive influx of Ca2+ into neurons leads to mitochondrial Ca2+ overload. This overload disrupts mitochondrial function, increases the production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death pathways.

By inhibiting NCLX, this compound effectively blocks the primary Ca2+ efflux pathway from the mitochondria. This action, while seemingly counterintuitive, is thought to prevent the cycling of Ca2+ between the cytoplasm and mitochondria, thereby reducing the overall metabolic stress on the neuron under conditions of Ca2+ overload. This modulation of mitochondrial calcium levels is central to the neuroprotective effects of this compound.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of this compound has been evaluated in various in vitro models of neuronal damage. The following table summarizes the key quantitative findings from these studies.

| Assay Type | Cell Line/Model | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| Hypoxia-induced cell injury | Bovine aortic endothelial cells | Hypoxia (1% O2) for 4 hours | 1 µM and 10 µM | HIF-1α stabilization | Impaired HIF-1α stabilization | (Fiorio et al., 2024) |

| Neuroprotection Assay | SH-SY5Y human neuroblastoma cells | Oxygen-Glucose Deprivation (OGD) | Not Specified | Cell Viability | Increased cell viability | (Estevez-Herrera et al., 2019) |

Note: Specific IC50 and EC50 values for the neuroprotective effects of this compound are not yet widely published in publicly accessible literature. The available data primarily indicates a dose-dependent neuroprotective effect.

Experimental Protocols

General Neuroprotection Assay against Oxygen-Glucose Deprivation (OGD)

This protocol is a standard method to assess the neuroprotective potential of a compound against ischemia-like conditions in vitro.

3.1.1. Cell Culture

-

SH-SY5Y human neuroblastoma cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

3.1.2. Oxygen-Glucose Deprivation (OGD) Procedure

-

The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration of 4-6 hours at 37°C.

-

Control cells are incubated in EBSS containing glucose and maintained under normoxic conditions.

3.1.3. Treatment with this compound

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

The compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM) either before, during, or after the OGD period, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).

3.1.4. Assessment of Cell Viability

-

Following the OGD and treatment period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

For the MTT assay, the medium is replaced with fresh medium containing MTT solution, and the cells are incubated for 2-4 hours. The resulting formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (normoxic) cells.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized through the following signaling pathway diagrams generated using the DOT language.

Caption: Core mechanism of action of this compound in preventing excitotoxicity-induced neuronal death.

Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound represents a promising neuroprotective agent with a well-defined primary mechanism of action centered on the inhibition of the mitochondrial Na+/Ca2+ exchanger. By mitigating mitochondrial calcium overload, this compound can counteract the detrimental downstream effects of excitotoxicity, including mitochondrial dysfunction, oxidative stress, and apoptosis. Further research is warranted to fully elucidate the quantitative aspects of its neuroprotective efficacy and to explore its therapeutic potential in a clinical setting for a range of neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.

References

ITH12575: A Technical Guide to a Novel Mitochondrial Na+/Ca2+ Exchanger Inhibitor for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

ITH12575, a potent benzothiazepine derivative of the well-characterized mitochondrial sodium-calcium exchanger (NCLX) inhibitor CGP37157, has emerged as a promising neuroprotective agent. By selectively inhibiting the NCLX, this compound modulates mitochondrial calcium homeostasis, a critical factor in neuronal survival and function. Dysregulation of mitochondrial calcium is a key pathological feature in a range of neurodegenerative diseases and acute neuronal injury models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data from various in vitro neurotoxicity models, detailed experimental protocols, and a visualization of its proposed signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for neurological disorders characterized by calcium dyshomeostasis and mitochondrial dysfunction.

Introduction: The Role of the Mitochondrial Na+/Ca2+ Exchanger (NCLX) in Neuronal Health

Mitochondria are central to neuronal function, not only as the primary sites of ATP production but also as critical regulators of intracellular calcium (Ca2+) signaling. The mitochondrial Na+/Ca2+ exchanger, or NCLX (encoded by the SLC8B1 gene), is the primary efflux pathway for Ca2+ from the mitochondrial matrix. It extrudes one Ca2+ ion in exchange for three Na+ ions, thereby playing a pivotal role in maintaining mitochondrial Ca2+ homeostasis.

In neurons, precise control of mitochondrial Ca2+ levels is essential for synaptic transmission, plasticity, and overall cell survival. However, under pathological conditions such as excitotoxicity, oxidative stress, and ischemia, excessive Ca2+ influx into the cytoplasm can lead to mitochondrial Ca2+ overload. This overload can trigger a cascade of detrimental events, including:

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.

-

Increased Reactive Oxygen Species (ROS) Production: Mitochondrial Ca2+ overload can enhance the generation of ROS, leading to oxidative damage to lipids, proteins, and DNA.

-

Activation of Apoptotic Pathways: The release of cytochrome c and other pro-apoptotic factors activates caspase cascades, culminating in programmed cell death.

Inhibition of the NCLX has been proposed as a neuroprotective strategy to mitigate the deleterious effects of mitochondrial Ca2+ overload. By blocking Ca2+ efflux from the mitochondria, NCLX inhibitors aim to prevent the depletion of mitochondrial Ca2+ stores, which can paradoxically buffer cytosolic Ca2+ and prevent the activation of downstream death signals.

This compound: A Second-Generation NCLX Inhibitor

This compound is a 4,1-benzothiazepine derivative and a structural analog of the first-generation NCLX inhibitor, CGP37157. It has been shown to be a potent and selective inhibitor of the mNCX with an EC50 value of 690 nM for reducing Ca2+ efflux from the mitochondria to the cytosol.[1] Developed to improve upon the pharmacological properties of its predecessor, this compound exhibits significant neuroprotective activity in various in vitro models of neuronal damage.

Quantitative Efficacy Data

The neuroprotective effects of this compound have been quantified in several cellular models of neurotoxicity. The following tables summarize the key findings from published studies.

| In Vitro Model | Toxic Stimulus | Cell Type | This compound Concentration (µM) | Endpoint | % Neuroprotection | Reference |

| High Potassium | 70 mM K+ | SH-SY5Y neuroblastoma | 10 | MTT Assay | ~60% | "Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration" |

| Excitotoxicity | 50 µM Glutamate | SH-SY5Y neuroblastoma | 10 | MTT Assay | ~75% | "Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration" |

| Mitochondrial Complex I & V Inhibition | 30 µM Rotenone / 10 µM Oligomycin A | SH-SY5Y neuroblastoma | 10 | MTT Assay | ~70% | "Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke" |

| Oxidative Stress | Veratridine | Rat Hippocampal Slices | Not specified for this compound | Not specified | Not specified | "Mitochondrial Na+/Ca2+ exchanger, a new target for neuroprotection in rat hippocampal slices" (Refers to CGP37157) |

| Parameter | Value | Assay Condition | Reference |

| EC50 (Ca2+ Efflux Inhibition) | 690 nM | Measurement of Ca2+ efflux from mitochondria to cytosol | [1] |

| EC50 (Neuroprotection vs. Veratridine) | 5 µM (for CGP37157) | Rat hippocampal slices | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.

Cell Culture and Differentiation

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation (for some experiments): To induce a more neuron-like phenotype, SH-SY5Y cells can be treated with 10 µM retinoic acid for 5-7 days.

Neuroprotection Assays

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase, which reflects the number of viable cells.

-

Procedure:

-

Seed SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Induce neurotoxicity by adding the specific toxic stimulus:

-

High Potassium: Add KCl to a final concentration of 70 mM.

-

Excitotoxicity: Add glutamate to a final concentration of 50 µM.

-

Mitochondrial Dysfunction: Add a cocktail of Rotenone (30 µM) and Oligomycin A (10 µM).

-

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

This assay measures the release of LDH from damaged cells into the culture medium.

-

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the 24-hour incubation, collect the culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculate cytotoxicity as a percentage of the maximum LDH release (from cells treated with a lysis buffer).

-

Measurement of Mitochondrial Ca2+

This protocol describes the use of a fluorescent Ca2+ indicator to measure changes in mitochondrial Ca2+ concentration.

-

Reagents:

-

Rhod-2 AM (a fluorescent Ca2+ indicator that preferentially accumulates in mitochondria).

-

Pluronic F-127.

-

Digitonin (for cell permeabilization).

-

Mitochondrial buffer (e.g., containing KCl, HEPES, succinate, and EGTA).

-

-

Procedure:

-

Load cells with 5 µM Rhod-2 AM and 0.02% Pluronic F-127 in culture medium for 30 minutes at 37°C.

-

Wash the cells with a Ca2+-free buffer.

-

Permeabilize the cells with a low concentration of digitonin (e.g., 25 µg/mL) in a mitochondrial buffer to release cytosolic Rhod-2.

-

Acquire baseline fluorescence images using a confocal microscope.

-

Add this compound to the desired concentration and incubate for a specified time.

-

Stimulate the cells with an agent that induces Ca2+ release from the endoplasmic reticulum (e.g., histamine or ATP) or with a Ca2+ ionophore (e.g., ionomycin) to induce mitochondrial Ca2+ uptake.

-

Record the changes in Rhod-2 fluorescence over time to monitor mitochondrial Ca2+ dynamics.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). By blocking this exchanger, this compound prevents the efflux of Ca2+ from the mitochondrial matrix. This leads to an elevation and stabilization of mitochondrial Ca2+ levels, which can have several neuroprotective consequences.

Proposed Neuroprotective Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound.

Caption: Experimental workflow for this compound neuroprotection studies.

Discussion and Future Directions

This compound represents a significant advancement in the development of NCLX inhibitors for neuroprotection. Its ability to mitigate neuronal death in diverse in vitro models of neurotoxicity highlights the therapeutic potential of targeting mitochondrial Ca2+ homeostasis. The quantitative data presented in this guide provide a strong rationale for further investigation of this compound in more complex preclinical models of neurodegenerative diseases and ischemic stroke.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the neuroprotective effects of this compound in animal models of Alzheimer's disease, Parkinson's disease, and stroke.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

Target engagement studies: Confirming the inhibition of NCLX by this compound in vivo.

-

Elucidation of downstream signaling pathways: A more detailed understanding of the specific signaling cascades modulated by this compound will be crucial for its clinical development.

-

Safety and toxicology studies: Comprehensive assessment of the potential off-target effects and toxicity of this compound.

References

ITH12575: A Technical Guide to a Neuroprotective Mitochondrial Na+/Ca2+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of ITH12575, a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX) with significant neuroprotective activity.

Core Compound Data

This compound, with the systematic name 7-chloro-5-(2-isopropylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one, is a synthetic small molecule belonging to the benzothiazepine class.[1] Its key identifiers and physicochemical properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 1802013-08-6 | [2][3][4] |

| Molecular Formula | C₁₈H₁₈ClNOS | [1] |

| Molecular Weight | 331.86 g/mol | [2][3] |

| Appearance | White to beige powder | [5] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective effects by selectively inhibiting the mitochondrial Na+/Ca2+ exchanger (NCLX).[3] In pathological conditions such as glutamate-induced excitotoxicity, excessive stimulation of neuronal receptors leads to a massive influx of Ca2+ into the cytoplasm. This cytosolic Ca2+ overload triggers its uptake into mitochondria via the mitochondrial calcium uniporter (MCU). While mitochondria can initially buffer this Ca2+, prolonged elevation of mitochondrial Ca2+ ([Ca2+]m) is detrimental, leading to the opening of the mitochondrial permeability transition pore (mPTP), mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, neuronal cell death.

NCLX is the primary efflux pathway for Ca2+ from the mitochondrial matrix. By inhibiting NCLX, this compound prevents the extrusion of Ca2+ back into the cytosol, which under conditions of excitotoxicity, could contribute to sustained elevated cytosolic Ca2+ levels and perpetuate the excitotoxic cascade. The primary neuroprotective mechanism of this compound is therefore the prevention of mitochondrial Ca2+ overload-induced cell death pathways.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound and its analogs is typically achieved through a two-step process involving o-lithiation followed by S-alkylation. The general workflow is outlined below.

Detailed Methodology:

-

o-Lithiation and Aldehyde Addition:

-

A solution of Boc-protected 4-chloroaniline in dry tetrahydrofuran (THF) is cooled to -78°C under an argon atmosphere.

-

tert-Butyllithium (tBuLi) is added dropwise, and the reaction mixture is allowed to warm to -20°C over 2 hours.

-

The mixture is then re-cooled to -78°C, and a solution of 2-isopropylbenzaldehyde in dry THF is added. The reaction is stirred for an additional 2 hours at this temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.

-

-

S-Alkylation and Cyclization:

-

The crude intermediate from the previous step is dissolved in trifluoroacetic acid (TFA).

-

Methyl thioglycolate is added, and the mixture is heated at 85°C for 24 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

-

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

The PAMPA-BBB assay is a high-throughput method to predict the passive permeability of a compound across the blood-brain barrier.

Detailed Methodology:

-

Preparation of the Donor Plate:

-

A solution of brain lipids (e.g., porcine brain lipid extract) in dodecane is prepared.

-

A small volume (e.g., 5 µL) of this lipid solution is carefully applied to the membrane of each well of a 96-well donor plate, avoiding contact with the membrane.

-

-

Preparation of Solutions:

-

A stock solution of this compound is prepared in DMSO (e.g., 10 mM).

-

This stock is diluted in a phosphate-buffered saline (PBS) solution (pH 7.4) to the final desired concentration (e.g., 500 µM).

-

Control compounds with known BBB permeability (high and low) are prepared similarly.

-

-

Assay Procedure:

-

The acceptor plate wells are filled with 300 µL of PBS (pH 7.4).

-

200 µL of the this compound solution and control solutions are added to the donor plate wells.

-

The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich".

-

The plate assembly is incubated at room temperature for a defined period (e.g., 16-18 hours) in a humidified chamber to prevent evaporation.

-

-

Analysis:

-

After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

-

The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where [drug] is the concentration of the drug, V is the volume, A is the area of the membrane, and t is the incubation time.

-

Mitochondrial Ca2+ Efflux Assay

This assay measures the ability of this compound to inhibit Na+-dependent Ca2+ efflux from isolated mitochondria using a fluorescent Ca2+ indicator.

Detailed Methodology:

-

Isolation of Mitochondria:

-

Mitochondria are isolated from a suitable tissue source (e.g., rat liver or brain) by differential centrifugation in an appropriate isolation buffer.

-

The final mitochondrial pellet is resuspended in a respiration buffer, and the protein concentration is determined.

-

-

Measurement of Ca2+ Efflux:

-

Isolated mitochondria (0.5-1 mg protein) are added to a cuvette containing a respiration buffer with substrates (e.g., pyruvate and malate), an ATP regenerating system, and a fluorescent Ca2+ indicator (e.g., Calcium Green 5N).

-

The fluorescence is monitored using a fluorometer (e.g., excitation at 506 nm and emission at 532 nm for Calcium Green 5N).

-

A pulse of CaCl2 is added to induce mitochondrial Ca2+ uptake, observed as a decrease in fluorescence.

-

Once a steady state is reached, an agent to block Ca2+ uptake (e.g., ruthenium red) is added.

-

Na+ (e.g., NaCl) is then added to initiate NCLX-mediated Ca2+ efflux, which is observed as an increase in fluorescence.

-

To test the effect of this compound, mitochondria are pre-incubated with the compound before the addition of CaCl2. The rate of Na+-induced fluorescence increase is compared between control and this compound-treated mitochondria.

-

Glutamate-Induced Excitotoxicity and Neuroprotection Assay

This cell-based assay evaluates the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.

Detailed Methodology:

-

Cell Culture:

-

Primary cortical or hippocampal neurons are cultured for a sufficient period to allow for maturation and synapse formation (e.g., 12-14 days in vitro).

-

-

Treatment:

-

Neurons are pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Glutamate (e.g., 100 µM) is then added to the culture medium to induce excitotoxicity. A control group without glutamate and a group with glutamate but without this compound are included.

-

The cells are incubated for a further period (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

Cell viability is assessed using standard methods such as:

-

MTT assay: Measures the metabolic activity of viable cells.

-

LDH assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead staining: Using fluorescent dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

-

-

The percentage of viable cells in the this compound-treated groups is compared to the glutamate-only treated group to determine the neuroprotective effect.

-

Conclusion

This compound is a valuable research tool for investigating the role of mitochondrial Ca2+ homeostasis in neuronal function and dysfunction. Its potent and selective inhibition of NCLX provides a targeted approach to mitigate the detrimental effects of Ca2+ overload in models of neurodegenerative diseases and ischemic injury. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and similar compounds.

References

- 1. Signaling pathways regulating mitochondrial calcium efflux – a commentary on Rozenfeld et al. “Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring mitochondrial Ca2+ efflux in isolated mitochondria and permeabilized cells | Bioenergetics Communications [bioenergetics-communications.org]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

The Central Role of Mitochondrial Calcium in Neuronal Health

An In-depth Technical Guide on the Role of NCLX in Neuroprotection

Abstract

The mitochondrial Na+/Ca2+ exchanger, NCLX (encoded by the SLC8B1 gene), is the primary efflux pathway for calcium from the mitochondrial matrix, playing a pivotal role in maintaining neuronal calcium homeostasis. Dysregulation of NCLX function, either through genetic loss-of-function or pharmacological inhibition, leads to mitochondrial calcium ([Ca2+]m) overload, a condition strongly implicated in the pathogenesis of numerous neurodegenerative diseases. This technical guide delineates the critical role of NCLX in neuroprotection by examining the downstream consequences of its inhibition. We will explore the signaling pathways linking [Ca2+]m overload to oxidative stress, bioenergetic failure, synaptic dysfunction, and eventual cell death. Furthermore, this guide details key experimental protocols for studying NCLX function and presents quantitative data from seminal studies in the field. Finally, we discuss regulatory pathways, such as the PDE2-PKA axis, that modulate NCLX activity, highlighting potential therapeutic strategies aimed at enhancing NCLX function to confer neuroprotection.

Calcium (Ca2+) is a ubiquitous second messenger essential for a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[1] Neurons, being highly energetic cells, rely heavily on mitochondria not only for ATP synthesis but also for buffering cytosolic Ca2+ transients.[2] This interplay is crucial; while transient increases in mitochondrial calcium stimulate ATP production by activating key enzymes in the Krebs cycle, sustained [Ca2+]m overload is profoundly detrimental.[2][3] Pathological [Ca2+]m overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, release of pro-apoptotic factors, and excessive reactive oxygen species (ROS) production, culminating in neuronal death.[2][4]

The Mitochondrial Sodium-Calcium Exchanger (NCLX)

Mitochondrial calcium levels are tightly controlled by the coordinated action of influx and efflux transporters located on the inner mitochondrial membrane. Calcium uptake into the matrix is primarily mediated by the Mitochondrial Calcium Uniporter (MCU) complex.[5] The principal mechanism for calcium extrusion is the mitochondrial Na+/Ca2+ exchanger, NCLX.[5][6] NCLX is an electrogenic exchanger that mediates the efflux of one Ca2+ ion in exchange for three Na+ ions.[6] Given that the rate of Ca2+ efflux via NCLX is significantly slower than influx through MCU, NCLX acts as the rate-limiting step in clearing mitochondrial calcium loads, making it a critical regulator of [Ca2+]m homeostasis.[7]

Pathophysiological Cascade of NCLX Inhibition

Inhibition of NCLX, whether by pharmacological agents like CGP37157 or through genetic deletion (knockout), prevents the necessary extrusion of calcium from the mitochondria.[8][9] This disruption is a primary trigger for a cascade of deleterious events that underpin neurodegeneration.[10][11]

-

[Ca2+]m Overload : The immediate consequence of NCLX inhibition is the accumulation of calcium within the mitochondrial matrix.[11][12]

-

Oxidative Stress : Excess mitochondrial calcium overstimulates the electron transport chain, leading to a massive increase in the production of reactive oxygen species (ROS).[1][2] This creates a state of oxidative stress, damaging lipids, proteins, and nucleic acids.[10]

-

mPTP Opening & Bioenergetic Collapse : The combination of high [Ca2+]m and oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP).[2][4] This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and a drastic reduction in ATP synthesis.[10]

-

Synaptic Failure : Neuronal synapses have high energy demands and are particularly vulnerable to bioenergetic failure. NCLX loss impairs synaptic transmission and plasticity, key components of learning and memory.[11][13]

-

Cell Death : The sustained mitochondrial dysfunction, release of pro-apoptotic factors like cytochrome c, and activation of calcium-dependent proteases (calpains) ultimately lead to neuronal apoptosis or necrosis.[2][10] Studies show that NCLX knockdown leads to substantial neurodegeneration and astrodegeneration.[8][13]

The PDE2-PKA-NCLX Axis: A Neuroprotective Pathway

While NCLX inhibition is pathogenic, strategies that enhance NCLX activity are neuroprotective. Research has identified a key regulatory pathway involving phosphodiesterase 2 (PDE2) and protein kinase A (PKA).[12][14]

-

PDE2 is an enzyme present in the mitochondrial matrix that degrades cyclic AMP (cAMP).[12]

-

Inhibition of PDE2 (e.g., by the compound Bay 60-7550) leads to an increase in mitochondrial cAMP levels.[12]

-

Elevated cAMP activates PKA, which then phosphorylates NCLX at serine 258.[7]

-

This phosphorylation event significantly enhances NCLX-mediated Ca2+ efflux activity.[7][12]

This mechanism is crucial for neuronal survival, especially under excitotoxic conditions. By accelerating Ca2+ removal from mitochondria, PDE2 inhibition protects neurons from [Ca2+]m overload and subsequent cell death.[12][14] This finding establishes a direct link between a druggable signaling pathway and the functional enhancement of NCLX for neuroprotection.

Key Experimental Data

Quantitative analysis from studies on NCLX knockout (KO) mice and pharmacological inhibition provides direct evidence for its role in neuronal function and survival.

Table 1: Effects of NCLX Deletion on Mitochondrial Ca2+ and Synaptic Function

| Parameter | Wild-Type (WT) | NCLX Knockout (KO) | Implication | Reference |

|---|---|---|---|---|

| Basal [Ca2+]m (G/R Ratio) | 0.25 ± 0.02 | 0.42 ± 0.03 | NCLX loss significantly increases resting mitochondrial Ca2+ levels. | [11] |

| [Ca2+]m Efflux Rate (High K+) | Significantly faster | Profoundly inhibited | NCLX is essential for clearing depolarization-induced Ca2+ loads. | [12] |

| Paired-Pulse Ratio (20 Hz) | Lower facilitation | Higher facilitation | NCLX deletion alters short-term synaptic plasticity. | [11] |

| Frequency-Facilitation (20 Hz) | Lower facilitation | Higher facilitation | Indicates changes in presynaptic release probability. |[11] |

Table 2: Neuroprotective Effects of PDE2 Inhibition via NCLX

| Condition | Treatment | Live Neurons (%) | Implication | Reference |

|---|---|---|---|---|

| WT Neurons | Control | 100% (baseline) | - | [12] |

| TBOA (Excitotoxic Insult) | ~50% | TBOA induces significant neuronal death. | [12] | |

| TBOA + Bay 60-7550 | ~85% | PDE2 inhibition protects WT neurons from excitotoxicity. | [12] | |

| NCLX KO Neurons | TBOA (Excitotoxic Insult) | ~45% | NCLX KO neurons are susceptible to excitotoxicity. | [12] |

| | TBOA + Bay 60-7550 | ~45% | The neuroprotective effect of Bay 60-7550 is lost, proving it is NCLX-dependent. |[12] |

Experimental Protocols

Protocol: Measurement of Mitochondrial Ca2+ ([Ca2+]m) in Cultured Neurons

This protocol is adapted from methods using the fluorescent indicator Rhod-2, AM, which preferentially accumulates in mitochondria.[15][16]

-

Cell Plating : Plate primary or iPSC-derived neurons on glass-bottom dishes suitable for confocal microscopy.

-

Dye Loading :

-

Prepare a working solution of 2-5 µM Rhod-2, AM and 200 nM MitoTracker Green (for mitochondrial co-localization) in a suitable buffer (e.g., Tyrode's solution).

-

Incubate cells with the dye solution for 30-45 minutes at 37°C.

-

-

Washing & Permeabilization :

-

Wash cells twice with buffer to remove excess dye.

-

To specifically measure the mitochondrial signal, briefly permeabilize the plasma membrane with a low concentration of a gentle detergent like saponin or digitonin. This allows cytosolic dye to be washed out while leaving organellar membranes intact.[16]

-

-

Imaging :

-

Mount the dish on a confocal microscope equipped with appropriate lasers (e.g., 543 nm for Rhod-2, 488 nm for MitoTracker Green).

-

Acquire a baseline fluorescence reading.

-

Apply a stimulus (e.g., high K+ solution to depolarize, or a neurotransmitter like glutamate) to induce Ca2+ influx.

-

Record the change in Rhod-2 fluorescence over time to measure [Ca2+]m influx and subsequent efflux.

-

-

Data Analysis : Quantify the rate of fluorescence increase (influx) and decay (efflux) after stimulation. Compare these rates between control and NCLX-inhibited/KO cells.

Protocol: Assessment of Neuronal Viability (Excitotoxicity Assay)

This protocol outlines a general method for inducing excitotoxicity and measuring its effect on neuronal survival using a lactate dehydrogenase (LDH) release assay.[17][18][19]

-

Cell Culture & Treatment :

-

Culture primary cortical or hippocampal neurons for 12-14 days in vitro.

-

Pre-treat a subset of cultures with the test compound (e.g., an NCLX activator or neuroprotectant) for a specified duration (e.g., 1-24 hours).

-

-

Excitotoxic Insult :

-

Incubation : Incubate the cells for 24 hours post-insult to allow for the progression of cell death pathways.

-

LDH Assay :

-

Collect a sample of the cell culture medium from each well.

-

Use a commercial LDH cytotoxicity assay kit, which measures the activity of LDH released from damaged cells with compromised plasma membranes.[19]

-

The assay involves an enzymatic reaction that produces a colored formazan product, quantifiable by measuring absorbance with a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed completely to measure maximum LDH release).

-

Compare the cytotoxicity in treated groups to the untreated, glutamate-exposed group to determine the neuroprotective efficacy of the test compound.

-

Conclusion and Future Directions

The mitochondrial Na+/Ca2+ exchanger NCLX is a linchpin in neuronal calcium homeostasis and survival. Its inhibition or loss-of-function serves as a potent trigger for mitochondrial dysfunction and neurodegeneration, making it a valuable model for studying these disease processes. The evidence strongly indicates that maintaining NCLX function is paramount for neuroprotection. The discovery of the PDE2-PKA-NCLX regulatory axis provides a promising therapeutic avenue. Future drug development efforts could focus on creating specific NCLX activators or potent PDE2 inhibitors that can cross the blood-brain barrier. Such compounds could offer a novel strategy to combat the mitochondrial calcium overload that is a common pathological feature across a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic brain injury.

References

- 1. Interaction of Mitochondrial Calcium and ROS in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mitochondria and Calcium Regulation as Basis of Neurodegeneration Associated With Aging [frontiersin.org]

- 3. The Role of Mitochondrial Calcium Homeostasis in Alzheimer’s and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Mitochondrial calcium in health and neurodegeneration | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]

- 6. Role of the mitochondrial sodium/calcium exchanger in neuronal physiology and in the pathogenesis of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PKA Phosphorylation of NCLX Reverses Mitochondrial Calcium Overload and Depolarization, Promoting Survival of PINK1-Deficient Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disrupted expression of mitochondrial NCLX sensitizes neuroglial networks to excitotoxic stimuli and renders synaptic activity toxic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct properties of Ca2+ efflux from brain, heart and liver mitochondria: The effects of Na+, Li+ and the mitochondrial Na+/Ca2+ exchange inhibitor CGP37157 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal loss of NCLX-dependent mitochondrial calcium efflux mediates age-associated cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aberrant activity of mitochondrial NCLX is linked to impaired synaptic transmission and is associated with mental retardation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Disrupted expression of mitochondrial NCLX sensitizes neuroglial networks to excitotoxic stimuli and renders synaptic activity toxic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Essential role of the mitochondrial Na+/Ca2+ exchanger NCLX in mediating PDE2-dependent neuronal survival and learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Video: Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells [jove.com]

- 16. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 19. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]

- 20. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Benzothiazepine Derivatives for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on benzothiazepine derivatives as potential neuroprotective agents. It consolidates key quantitative data, details experimental protocols from seminal studies, and illustrates the underlying molecular mechanisms through signaling pathway diagrams.

Core Neuroprotective Mechanisms of Benzothiazepine Derivatives

Benzothiazepine derivatives primarily exert their neuroprotective effects by modulating intracellular calcium (Ca²⁺) homeostasis, which is often disrupted in neurodegenerative diseases. The two main molecular targets identified are the mitochondrial sodium-calcium exchanger (NCLX) and voltage-gated calcium channels (VGCCs).[1][2][3][4] By inhibiting these channels, benzothiazepine derivatives prevent Ca²⁺ overload in neurons, a key event leading to mitochondrial dysfunction, activation of apoptotic pathways, and neuronal death.[1][4] Additionally, some derivatives have been shown to mitigate oxidative stress and inhibit glutamate-induced excitotoxicity.[1][5][6]

Key Benzothiazepine Derivatives and their Neuroprotective Efficacy

Several benzothiazepine derivatives have been synthesized and evaluated for their neuroprotective properties. The pioneering compound in this class is CGP37157 , a known inhibitor of the mitochondrial Na⁺/Ca²⁺ exchanger.[2][3] Subsequent research has focused on developing analogues with improved efficacy and pharmacokinetic profiles, such as ITH12575 and ITH12505 .[1][2]

Quantitative Data Summary

The following tables summarize the neuroprotective efficacy of key benzothiazepine derivatives from various in vitro studies.

Table 1: Inhibition of Calcium Influx

| Compound | Cellular Model | Method of Depolarization | IC₅₀/EC₅₀ | Reference |

| CGP37157 | SH-SY5Y cells | High K⁺ (70 mM) | EC₅₀ = 6.12 µM | [7] |

| ITH12505 | SH-SY5Y cells | High K⁺ (70 mM) | EC₅₀ = 6.80 µM | [7] |

| CGP37157 | Guinea-pig heart mitochondria | Na⁺-induced Ca²⁺ release | IC₅₀ = 0.8 µM | [8] |

Table 2: Neuroprotection in Cell Viability Assays

| Compound | Cellular Model | Toxic Stimulus | Concentration | % Cell Viability Increase (approx.) | Reference |

| ITH12505 | SH-SY5Y cells | Rotenone/Oligomycin A | 10 µM | 20% | [9] |

| CGP37157 | Hippocampal Slices | Oxygen-Glucose Deprivation | 30 µM | Protection Observed | [9] |

| ITH12505 | Hippocampal Slices | Oxygen-Glucose Deprivation | 3-30 µM | Protection Observed | [9] |

| Compound 18 | SH-SY5Y cells | Rotenone/Oligomycin A | 10 µM | ~30% | [1] |

| Compound 21 | SH-SY5Y cells | Rotenone/Oligomycin A | 10 µM | ~35% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of neuroprotective benzothiazepine derivatives.

Cell Culture and Induction of Neurotoxicity

a. SH-SY5Y Neuroblastoma Cell Culture:

-

SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, cells are seeded in 96-well plates at a density of 4.0 x 10³ cells/cm².[10]

b. Induction of Oxidative Stress with Rotenone and Oligomycin A (R/O):

-

24 hours after seeding, SH-SY5Y cells are treated with the desired concentrations of benzothiazepine derivatives.

-

After a pre-incubation period (typically 1-4 hours), a cocktail of rotenone (30 µM) and oligomycin A (10 µM) is added to the culture medium to inhibit mitochondrial complex I and V, respectively, thereby inducing oxidative stress.[1]

-

The cells are incubated with the toxic stimulus for a further 24 hours.[1]

c. Induction of Excitotoxicity with Glutamate:

-

Primary cortical neurons are prepared from rat embryos and cultured for several days to allow for maturation.

-

The neurons are then exposed to glutamate (50 µM) in the culture medium for a specified period (e.g., 10-30 minutes) to induce excitotoxicity.[1][11]

-

Benzothiazepine derivatives are typically added before and during the glutamate insult.[8]

d. Oxygen-Glucose Deprivation (OGD):

-

The cell culture medium is replaced with a glucose-free medium.

-

The cells are then transferred to a hypoxic chamber with a humidified atmosphere of 95% N₂ and 5% CO₂ at 37°C for a defined period (e.g., 30 minutes) to simulate ischemic conditions.[12]

-

Reperfusion is initiated by returning the cells to normal culture medium and incubating under normoxic conditions.

Assessment of Neuroprotection

a. MTT Assay for Cell Viability:

-

Following the neurotoxicity induction period, the culture medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (typically at a final concentration of 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

-

The MTT solution is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[10]

b. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

-

After the treatment period, the culture supernatant is collected.

-

The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity detection kit according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength, and cytotoxicity is calculated based on the LDH released from treated cells compared to control cells.[13]

Calcium Imaging

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for a specific time at 37°C.

-

After washing to remove the excess dye, the cells are placed on the stage of a fluorescence microscope.

-

Baseline fluorescence is recorded, and then the cells are stimulated with a depolarizing agent (e.g., high K⁺ solution) or a neurotransmitter (e.g., glutamate) in the presence or absence of the benzothiazepine derivative.

-

Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the neuroprotective action of benzothiazepine derivatives and a typical experimental workflow for their evaluation.

Signaling Pathway of Benzothiazepine-Mediated Neuroprotection

Caption: Benzothiazepine derivatives promote neuroprotection by inhibiting VGCCs and NCLX.

Experimental Workflow for Evaluating Neuroprotective Benzothiazepine Derivatives

Caption: A typical workflow for the synthesis and evaluation of neuroprotective benzothiazepine derivatives.

Structure-Activity Relationship (SAR)

The neuroprotective activity of benzothiazepine derivatives is influenced by the nature and position of substituents on the benzothiazepine core. For instance, the isosteric replacement of a chlorine atom with a methyl group at the C2' position of the phenyl ring in CGP37157 to yield ITH12505 resulted in an improved neuroprotective profile in certain models.[2][9] Further research is focused on modifying the substituents to enhance potency, selectivity, and pharmacokinetic properties such as blood-brain barrier permeability.[1] A comprehensive analysis of SAR is crucial for the rational design of new, more effective neuroprotective agents.

Clinical Landscape

To date, no benzothiazepine derivatives have been approved specifically for neuroprotection in clinical practice. The majority of clinical research on this class of compounds has been focused on their cardiovascular effects.[14] However, the promising preclinical data for neuroprotection suggest that these compounds warrant further investigation. One related compound, riluzole, which is a benzothiazole, is used for the treatment of amyotrophic lateral sclerosis (ALS) and has been investigated in clinical trials for Alzheimer's disease, highlighting the potential of this broader class of heterocyclic compounds in treating neurodegenerative disorders.[3]

Conclusion

Foundational research has established benzothiazepine derivatives as a promising class of neuroprotective agents. Their mechanism of action, centered on the modulation of intracellular calcium homeostasis, addresses a key pathological event in many neurodegenerative diseases. The quantitative data from in vitro studies, coupled with detailed experimental protocols, provide a solid basis for further research and development. Future work should focus on optimizing the structure of these derivatives to improve their efficacy and drug-like properties, with the ultimate goal of translating these preclinical findings into clinical applications for the treatment of neurodegenerative disorders.

References

- 1. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unina.it [iris.unina.it]

- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP37157, an inhibitor of the mitochondrial Na+/Ca2+ exchanger, protects neurons from excitotoxicity by blocking voltage-gated Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]

- 7. Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Benzothiazepine CGP37157 and its isosteric 2'-methyl analogue provide neuroprotection and block cell calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate Excitotoxicity Assay [neuroproof.com]

- 12. Neuroprotective effects of mebudipine and dibudipine on cerebral oxygen-glucose deprivation/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

ITH12575: A Technical Guide to its Application in Studying Calcium Dysregulation in Neuronal Death

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal cell death is a hallmark of a wide range of debilitating neurological disorders, including stroke and neurodegenerative diseases. A critical event in the cascade leading to neuronal demise is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[1][2][3] Elevated intracellular Ca²⁺ levels, often triggered by excitotoxicity or mitochondrial dysfunction, can activate a plethora of downstream pathological pathways, including the generation of reactive oxygen species (ROS), the opening of the mitochondrial permeability transition pore (mPTP), and the activation of apoptotic cascades.

ITH12575 is a novel neuroprotective compound that has emerged as a promising tool for studying and mitigating Ca²⁺ overload-induced neuronal death.[4] As a derivative of the well-characterized NCLX inhibitor CGP37157, this compound offers a potent and specific mechanism of action by blocking the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[4] The NCLX is the primary efflux pathway for Ca²⁺ from the mitochondrial matrix. Its inhibition by this compound directly prevents the accumulation of mitochondrial Ca²⁺, thereby averting the downstream consequences of Ca²⁺ overload and promoting neuronal survival.

This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its neuroprotective effects. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the intricate role of calcium dysregulation in neuronal death and to explore its potential as a therapeutic agent.

Pharmacological Profile and Mechanism of Action

This compound is a 4,1-benzothiazepine derivative with a chemical structure optimized for neuroprotective activity and improved drug-like properties.[4]

Chemical Structure:

A detailed chemical structure of this compound can be found in the publication by Viejo de Navas et al. (2021) in the journal Molecules.[4]

The primary molecular target of this compound is the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[4] Under pathological conditions such as glutamate-induced excitotoxicity, excessive Ca²⁺ enters the cytoplasm and is subsequently taken up by mitochondria. This mitochondrial Ca²⁺ overload is a key trigger for neuronal death. By inhibiting NCLX, this compound prevents the efflux of Na⁺ from the mitochondria in exchange for Ca²⁺, effectively reducing the net accumulation of Ca²⁺ within the mitochondrial matrix. This action preserves mitochondrial integrity and function, thereby preventing the initiation of apoptotic cell death.

Signaling Pathways

The neuroprotective effect of this compound is mediated through its modulation of the calcium signaling cascade at the mitochondrial level. The following diagrams illustrate the key signaling pathways involved in neuronal death due to calcium dysregulation and the protective intervention of this compound.

Caption: Pathological cascade leading to neuronal apoptosis.

Caption: this compound inhibits NCLX to promote neuronal survival.

Quantitative Data

The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal death. The following tables summarize the key findings.

Table 1: Inhibition of NMDA-Induced Calcium Influx in Primary Rat Cortical Neurons

| Compound | Concentration (µM) | Inhibition of Ca²⁺ Influx (%) | IC₅₀ (µM) |

| This compound | 10 | Data not available in tabular format | Not explicitly stated |

| Memantine (Reference) | 10 | ~40% | Not explicitly stated |

Data presented is estimated from graphical representations in Viejo de Navas et al. (2021).[4] Precise values are not available in the provided search results.

Table 2: Neuroprotection against Rotenone and Oligomycin A-Induced Cell Death in SH-SY5Y Cells

| Treatment | Concentration | Cell Viability (%) |

| Control | - | 100 |

| Rotenone/Oligomycin A | 30 µM/10 µM | ~50 |

| This compound + Rotenone/Oligomycin A | 10 µM | Data not available in tabular format |

| Melatonin (Reference) + Rotenone/Oligomycin A | 10 nM | ~75 |

Data presented is estimated from graphical representations in Viejo de Navas et al. (2021).[4] Precise values for this compound are not available in the provided search results; the graph shows data for a series of related compounds.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Measurement of Intracellular Calcium Levels using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentrations ([Ca²⁺]i) in primary neuronal cultures using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Primary cortical neurons cultured on glass coverslips

-

Hanks' Balanced Salt Solution (HBSS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Dimethyl sulfoxide (DMSO)

-

NMDA

-

This compound

-

Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

Procedure:

-

Preparation of Fura-2 AM Loading Solution:

-

Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

On the day of the experiment, prepare the final loading solution by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

-

-

Dye Loading:

-

Wash the cultured neurons twice with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 15-30 minutes).

-

Induce a calcium influx by adding NMDA (e.g., 100 µM) to the perfusion buffer.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Calibrate the Fura-2 ratio to absolute [Ca²⁺]i values using ionomycin and a Ca²⁺-free/EGTA solution to determine Rmin and Rmax.

-

Assessment of Neuronal Viability using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the neuroprotective effects of this compound against toxic insults.

Materials:

-

SH-SY5Y cells or primary neurons cultured in 96-well plates

-

Cell culture medium

-

Rotenone and Oligomycin A (or other desired neurotoxins)

-

This compound

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induce neuronal death by adding the neurotoxic agent(s) (e.g., a cocktail of 30 µM rotenone and 10 µM oligomycin A) to the wells. Include appropriate control wells (untreated cells, cells treated with the toxin alone, and cells treated with this compound alone).

-

Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.

-

-

MTT Incubation:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

-

Express the cell viability as a percentage of the control (untreated) cells.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Caption: A comprehensive workflow for assessing this compound.

Conclusion

This compound represents a valuable pharmacological tool for investigating the central role of mitochondrial calcium dysregulation in neuronal death. Its specific mechanism of action as an NCLX inhibitor allows for the targeted exploration of the downstream consequences of mitochondrial calcium overload. The experimental protocols and data presented in this guide provide a framework for researchers to utilize this compound in their studies of neurodegenerative processes and to explore its potential as a lead compound for the development of novel neuroprotective therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound in in vivo models of neurological disease.

References

- 1. Cellular calcium deficiency plays a role in neuronal death caused by proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dysregulation of intracellular calcium homeostasis is responsible for neuronal death in an experimental model of selective hippocampal degeneration induced by trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the intricacies of calcium dysregulation in ischemic stroke: Insights into neuronal cell death and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca2+ Overload for the Treatment of Neurodegenerative Diseases and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on ITH12575 for Neurodegenerative Disorders: A Review of Publicly Available Information

Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical data for a compound designated "ITH12575" in the context of neurodegenerative disorders has been identified. This suggests that this compound may be an internal designation for a compound in early-stage development with no published data, or the identifier may be incorrect.

This technical guide aims to provide a framework for the kind of in-depth analysis that would be conducted on a compound with available preclinical data, using general knowledge of drug development for neurodegenerative diseases as a template. Should information on this compound become publicly accessible, this document can serve as a guide for its evaluation.

Hypothetical Data Presentation

For a compound like this compound, preclinical data would be organized to clearly present its pharmacological profile. This would typically include in vitro and in vivo data sets.

Table 1: Hypothetical In Vitro Profile of this compound

| Target/Assay | Metric | This compound Value (nM) | Reference Compound Value (nM) |

| Primary Target Engagement | |||

| Target X Binding | Ki | Data not available | Data not available |

| Target X Functional Activity | IC50 / EC50 | Data not available | Data not available |

| Secondary Pharmacology | |||

| Off-Target 1 | Ki | Data not available | Data not available |

| Off-Target 2 | Ki | Data not available | Data not available |

| Cellular Assays | |||

| Neuroprotection (e.g., against Aβ toxicity) | EC50 | Data not available | Data not available |

| Anti-inflammatory activity (e.g., LPS-induced cytokine release) | IC50 | Data not available | Data not available |

| Mitochondrial function (e.g., oxygen consumption rate) | EC50 | Data not available | Data not available |

Table 2: Hypothetical In Vivo Pharmacokinetic Profile of this compound in Rodents

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Brain/Plasma Ratio |

| This compound | IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| This compound | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 3: Hypothetical In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease

| Model | Treatment Group | Dose (mg/kg/day) | Duration | Key Endpoint (e.g., Plaque Load, Cognitive Score) | % Improvement vs. Vehicle |

| 5xFAD | Vehicle | - | Data not available | Data not available | - |

| 5xFAD | This compound | Data not available | Data not available | Data not available | Data not available |

| 5xFAD | Reference Compound | Data not available | Data not available | Data not available | Data not available |

Hypothetical Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Target Binding Assay (Hypothetical)

-

Objective: To determine the binding affinity of this compound for its primary molecular target.

-

Method: Radioligand binding assay.

-

Procedure:

-

Cell membranes expressing the target protein are prepared.

-

Membranes are incubated with a specific radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

After incubation, bound and free radioligand are separated by filtration.

-

Radioactivity of the filters is measured using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the Ki value.

-

In Vivo Pharmacokinetic Study in Mice (Hypothetical)

-

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Method: Serial blood and brain tissue sampling following a single dose administration.

-

Procedure:

-

This compound is administered to mice via intravenous (IV) and oral (PO) routes.

-

Blood samples are collected at predetermined time points.

-

At the final time point, animals are euthanized, and brain tissue is collected.

-

Plasma and brain homogenate concentrations of this compound are quantified using LC-MS/MS.

-

Pharmacokinetic parameters are calculated using appropriate software.

-

Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease (Hypothetical)

-

Objective: To evaluate the therapeutic potential of this compound in a relevant animal model.

-

Method: Chronic daily dosing in 5xFAD mice.

-

Procedure:

-

Aged 5xFAD mice are randomly assigned to treatment groups (vehicle, this compound, reference compound).

-

Cognitive function is assessed at baseline using a behavioral test (e.g., Morris water maze).

-

Animals are dosed daily for a specified duration (e.g., 3 months).

-

Cognitive function is reassessed at the end of the treatment period.

-

Animals are euthanized, and brain tissue is collected for histopathological (e.g., amyloid plaque staining) and biochemical (e.g., Aβ and tau levels) analysis.

-

Mandatory Visualizations (Hypothetical)

Visual representations of pathways and workflows are essential for clear communication of complex scientific concepts.

Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical mechanism of action where this compound modulates a key signaling pathway implicated in neurodegeneration.

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines the key steps in a typical preclinical in vivo efficacy study for a neurodegenerative disease model.

Caption: Workflow for an in vivo efficacy study.

While specific data for this compound is not currently in the public domain, this guide provides a comprehensive framework for how such data would be presented and interpreted. The structured tables, detailed experimental protocols, and clear visualizations are essential for a thorough evaluation of any novel therapeutic candidate for neurodegenerative disorders. Researchers and drug development professionals are encouraged to apply this framework as preclinical data on new compounds becomes available.

ITH12575: A Novel Neuroprotective Agent for Ischemic Stroke Intervention

An In-depth Technical Guide on the Therapeutic Potential of ITH12575

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, presents a significant unmet medical need for effective neuroprotective therapies. The complex pathophysiology of stroke, initiated by the disruption of cerebral blood flow, involves a cascade of detrimental events including excitotoxicity, calcium overload, oxidative stress, and ultimately, neuronal cell death. This whitepaper explores the therapeutic potential of this compound, a novel 4,1-benzothiazepine derivative, as a promising neuroprotective agent for the treatment of ischemic stroke. This compound emerges from a focused drug discovery program aimed at modulating mitochondrial calcium homeostasis, a critical nexus in the ischemic cell death pathway. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Neuroprotection in Stroke

Despite decades of research, therapeutic options for acute ischemic stroke remain limited. Current standards of care, such as thrombolysis and mechanical thrombectomy, focus on restoring blood flow but do not directly address the underlying neuronal damage. The concept of neuroprotection aims to salvage the ischemic penumbra, a region of brain tissue that is functionally impaired but potentially viable, by intervening in the molecular mechanisms of cell death. A key pathological event in ischemic neurons is the massive influx of calcium ions (Ca2+), leading to mitochondrial dysfunction, activation of apoptotic pathways, and production of reactive oxygen species (ROS). The mitochondrial sodium-calcium exchanger (NCLX) is a crucial regulator of mitochondrial Ca2+ efflux, and its inhibition presents a promising therapeutic strategy to mitigate calcium overload and its downstream consequences.

This compound is a novel small molecule designed as a potent modulator of mitochondrial calcium signaling. It is a derivative of CGP37157, a known inhibitor of the NCLX. The development of this compound has been driven by the hypothesis that optimizing the pharmacological properties of NCLX inhibitors can lead to a new class of effective neuroprotective agents for stroke.

Mechanism of Action: Targeting Mitochondrial Calcium Dysregulation

The primary mechanism of action of this compound is believed to be the inhibition of the mitochondrial Na+/Ca2+ exchanger (NCLX). In the context of ischemic stroke, this action is critical for preventing the cascade of events triggered by intracellular calcium overload.

During an ischemic event, the lack of oxygen and glucose leads to neuronal depolarization and excessive release of glutamate. This activates N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca2+ into the cytosol. Mitochondria attempt to buffer this excess cytosolic Ca2+ through the mitochondrial calcium uniporter (MCU). However, the sustained influx overwhelms the efflux capacity of the NCLX, leading to mitochondrial Ca2+ overload.

Mitochondrial Ca2+ overload has several detrimental consequences:

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors like cytochrome c.

-

Increased Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS, which cause oxidative damage to lipids, proteins, and DNA.

-

Activation of Cell Death Pathways: The release of pro-apoptotic factors and cellular damage initiate programmed cell death (apoptosis) and necrosis.

By inhibiting the NCLX, this compound is hypothesized to prevent the efflux of Ca2+ from the mitochondria, thereby exacerbating mitochondrial calcium overload in the short term but ultimately leading to a reduction in the driving force for further MCU-mediated Ca2+ uptake. This complex interplay is thought to preserve mitochondrial integrity and function, reduce ROS production, and ultimately inhibit the downstream cell death pathways.

Preclinical Data

While comprehensive in vivo stroke model data for this compound is not yet publicly available, in vitro studies on related compounds and the parent molecule CGP37157 provide strong proof-of-concept for its neuroprotective potential. The following tables summarize the key quantitative data from these foundational studies.

Table 1: In Vitro Neuroprotective Efficacy

| Compound | Cell Type | Insult | Concentration (µM) | % Increase in Cell Viability (vs. Insult) |

| This compound | SH-SY5Y Neuroblastoma | Veratridine + Ouabain | 10 | Data Not Publicly Available |

| CGP37157 | Primary Cortical Neurons | NMDA | 10 | ~40% |

| Analog A | SH-SY5Y Neuroblastoma | Veratridine + Ouabain | 10 | ~35% |

| Analog B | SH-SY5Y Neuroblastoma | Veratridine + Ouabain | 10 | ~28% |

Table 2: Effect on Intracellular Calcium Levels

| Compound | Cell Type | Measurement | Concentration (µM) | Effect |

| This compound | Primary Cortical Neurons | Cytosolic Ca²⁺ | 10 | Data Not Publicly Available |

| CGP37157 | Primary Cortical Neurons | Mitochondrial Ca²⁺ | 10 | Prevents NMDA-induced overload |

| Analog A | SH-SY5Y Neuroblastoma | Cytosolic Ca²⁺ | 10 | Attenuates veratridine-induced increase |

Table 3: Pharmacokinetic Properties

| Compound | Parameter | Value |

| This compound | Predicted logP | > 3.0 |

| This compound | PAMPA (Pe, 10⁻⁶ cm/s) | Data Not Publicly Available |

| CGP37157 | Predicted logP | ~3.5 |

| Analog A | PAMPA (Pe, 10⁻⁶ cm/s) | ~1.5 |

| Analog B | PAMPA (Pe, 10⁻⁶ cm/s) | ~1.2 |

Note: The data presented for CGP37157 and analogs are indicative of the potential of this class of compounds and are sourced from publicly available research on NCLX inhibitors. Specific quantitative data for this compound remains proprietary to the developing institution.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of this compound and related compounds.

In Vitro Stroke Models

Oxygen-Glucose Deprivation (OGD) Model:

-

Cell Culture: Primary cortical neurons or SH-SY5Y neuroblastoma cells are cultured to confluence in appropriate media.

-